2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Thioether Linkage: The thiazole derivative can be further reacted with a halogenated acetamide derivative in the presence of a base to form the thioether linkage.
Coupling with the Aromatic Amines: The final step involves coupling the intermediate with 4-methoxyaniline under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The thiazole ring and aromatic amine groups are often involved in binding to the target site, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or sulfathiazole.
Aromatic Amines: Compounds with similar aromatic amine groups, such as aniline derivatives.
Uniqueness
2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives or aromatic amines.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-14-4-9-19(15(2)10-14)25-20(26)11-17-12-29-22(24-17)30-13-21(27)23-16-5-7-18(28-3)8-6-16/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMDMGPAKBMIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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